

A Comparative Spectroscopic Analysis of Diacetone Alcohol and Its Derivatives

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Compound of Interest		
Compound Name:	Diacetone alcohol	
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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **diacetone alcohol** and its key derivatives, mesityl oxide and 4,6-dihydroxy-4-methyl-2-hexanone. This document provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

This guide offers an objective comparison of the spectroscopic characteristics of **diacetone alcohol** and two of its common derivatives: mesityl oxide, the product of its dehydration, and 4,6-dihydroxy-4-methyl-2-hexanone, a product of its further aldol condensation. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in various research and development settings. The data presented herein is compiled from publicly available spectral databases and scientific literature.

Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic data for **diacetone alcohol**, mesityl oxide, and 4,6-dihydroxy-4-methyl-2-hexanone.

¹H NMR Spectral Data (CDCl₃, chemical shifts in ppm)



Compound	δ (ppm) - CH₃	δ (ppm) - CH₂	δ (ppm) - CH	δ (ppm) - OH
Diacetone Alcohol	1.25 (s, 6H), 2.18 (s, 3H)	2.64 (s, 2H)	-	3.81 (s, 1H)
Mesityl Oxide	1.88 (s, 3H), 2.14 (s, 3H), 2.16 (s, 3H)	-	6.09 (s, 1H)	-
4,6-dihydroxy-4- methyl-2- hexanone	1.15 (d, 3H), 1.22 (s, 3H), 2.19 (s, 3H)	1.60 (m, 1H), 1.75 (m, 1H), 2.70 (d, 2H)	3.95 (m, 1H)	2.5 (br s, 1H), 3.5 (br s, 1H)

13C NMR Spectral Data (CDCl3, chemical shifts in ppm)

Compound	δ (ppm) - C=O	δ (ppm) - C- Ο	δ (ppm) - C=C	δ (ppm) - CH₃	δ (ppm) - CH ₂
Diacetone Alcohol	208.0	70.0	-	29.0, 31.0	53.0
Mesityl Oxide	198.0	-	124.3, 154.8	20.0, 27.5, 31.5	-
4,6- dihydroxy-4- methyl-2- hexanone	209.0	65.0, 71.0	-	24.0, 29.0, 32.0	49.0, 51.0

Infrared (IR) Spectral Data (neat, characteristic peaks in cm⁻¹)



Compound	ν (cm ⁻¹) - O-H stretch	ν (cm ⁻¹) - C-H stretch	ν (cm ⁻¹) - C=O stretch	ν (cm ⁻¹) - C=C stretch
Diacetone Alcohol	3450 (broad)	2970-2880	1710	-
Mesityl Oxide	-	2990-2915	1690	1620
4,6-dihydroxy-4- methyl-2- hexanone	3400 (broad)	2970-2880	1705	-

Mass Spectrometry (MS) Data (Electron Ionization, m/z

of key fragments)

Compound	Molecular Ion (M+)	Key Fragment 1	Key Fragment 2	Key Fragment 3
Diacetone Alcohol	116	101 ([M-CH₃]+)	59 ([C₃H ₇ O] ⁺)	43 ([C ₂ H ₃ O] ⁺)[1]
Mesityl Oxide	98	83 ([M-CH ₃] ⁺)[2]	55 ([C ₄ H ₇] ⁺)[2]	43 ([C ₂ H ₃ O] ⁺)[2]
4,6-dihydroxy-4- methyl-2- hexanone	146	128 ([M-H ₂ O] ⁺)	113 ([M-H₂O- CH₃]+)	59 ([C₃H7O]+)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.



- ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 Typical acquisition parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.
- 13C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm with proton decoupling. A higher sample concentration (50-100 mg) and a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR spectroscopy, place one to two drops of the neat liquid sample directly onto the ATR crystal.[4]
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal before running the sample. Ensure sufficient pressure is applied to the sample for good contact with the crystal.

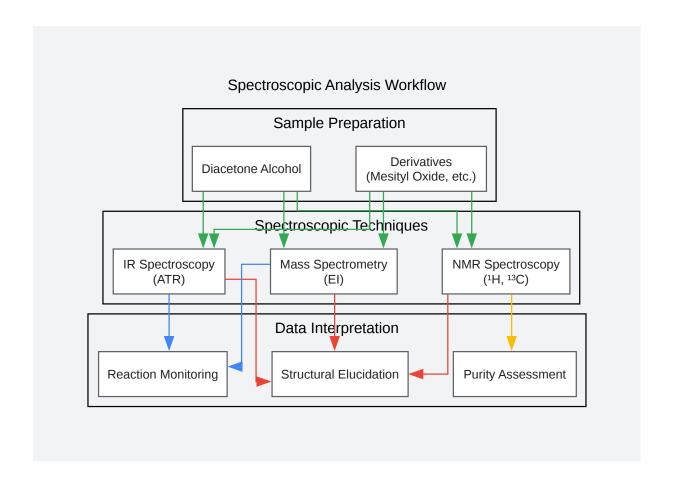
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
- Ionization and Analysis: Utilize electron ionization (EI) at 70 eV. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded as a plot of relative abundance versus mass-to-charge ratio (m/z).

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **diacetone alcohol** and its derivatives.





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